![molecular formula C23H15N3O3S B3568534 N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B3568534.png)
N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide
Descripción general
Descripción
N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide is a complex organic compound that features a unique combination of fluorene, thiazole, and nitrobenzamide moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole ring.
Attachment of the Fluorene Moiety: The fluorene group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a fluorene boronic acid derivative and a halogenated thiazole intermediate.
Introduction of the Nitrobenzamide Group: The final step involves the nitration of the benzamide group, which can be achieved using a nitrating agent like nitric acid in the presence of sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiazole ring can participate in electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Coupling Reactions: The fluorene moiety can undergo further functionalization through coupling reactions, such as the Heck or Sonogashira coupling.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles like halogens or nitro groups, Lewis acids as catalysts.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF).
Major Products Formed
Reduction of Nitro Group: Formation of the corresponding amine derivative.
Electrophilic Substitution: Introduction of various substituents on the thiazole ring.
Coupling Reactions: Formation of extended conjugated systems with additional functional groups.
Aplicaciones Científicas De Investigación
N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.
Materials Science: The compound’s unique structure makes it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It can be used as a probe to study biological processes, such as enzyme interactions and cellular signaling pathways.
Mecanismo De Acción
The mechanism of action of N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(9H-Fluoren-9-yl)-2-[(5-(1-phenoxyethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
- N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)-3’,3’,4’,7’-tetramethyl-2’,3’-dihydrospiro[fluorene-9,1’-indene]-2-amine
Uniqueness
N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide is unique due to its combination of fluorene, thiazole, and nitrobenzamide moieties, which confer distinct electronic and steric properties. This makes it particularly suitable for applications in organic electronics and as a versatile scaffold in drug design.
Propiedades
IUPAC Name |
N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O3S/c27-22(14-5-8-18(9-6-14)26(28)29)25-23-24-21(13-30-23)16-7-10-20-17(12-16)11-15-3-1-2-4-19(15)20/h1-10,12-13H,11H2,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHUZHGXTGTBRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C4=CSC(=N4)NC(=O)C5=CC=C(C=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B3568452.png)
![N-{4-[(7-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)sulfonyl]phenyl}acetamide](/img/structure/B3568459.png)
![N-{4-[(6-ethoxy-2,2,4-trimethyl-1(2H)-quinolinyl)sulfonyl]phenyl}acetamide](/img/structure/B3568460.png)
![4-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]benzoic acid](/img/structure/B3568462.png)
![3-[[2,4-dichloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoic acid](/img/structure/B3568473.png)
![3-({[3-(anilinocarbonyl)-4-bromophenyl]sulfonyl}amino)benzoic acid](/img/structure/B3568478.png)
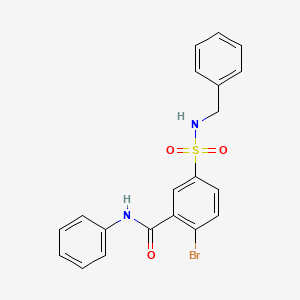
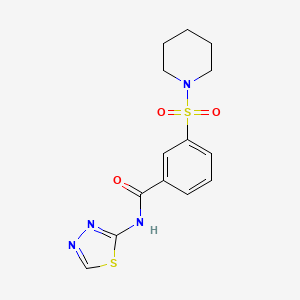
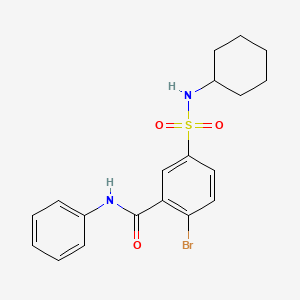
![N-(4-methoxyphenyl)-3-[(4-methoxyphenyl)sulfamoyl]-4-methylbenzamide](/img/structure/B3568490.png)
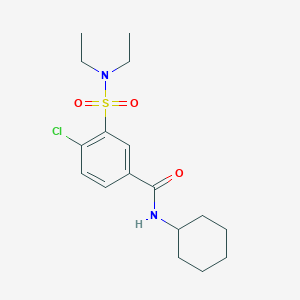
![Ethyl 4-[(2-chloro-5-piperidin-1-ylsulfonylbenzoyl)amino]benzoate](/img/structure/B3568512.png)
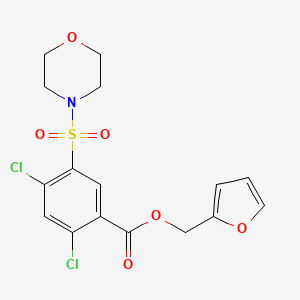
![2-phenyl-N-[4-[5-[(2-phenylacetyl)amino]-1,3-benzoxazol-2-yl]phenyl]acetamide](/img/structure/B3568533.png)
